2-Nitrobenzenesulfonohydrazide
Overview
Description
2-Nitrobenzenesulfonohydrazide is an organic compound with the molecular formula C6H7N3O4S. It is known for its role as a reducing agent in organic synthesis, particularly in the generation of diimide, which is used for the reduction of alkenes. This compound is characterized by its nitro group (-NO2) and sulfonohydrazide group (-SO2NHNH2), which contribute to its unique chemical properties .
Preparation Methods
2-Nitrobenzenesulfonohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate. This reaction typically occurs under mild conditions and can be stored at -20°C under nitrogen for up to two months . Another method involves a one-pot protocol where the compound is formed from commercial reagents and subsequently used for alkene reduction . These methods highlight the operational simplicity and efficiency of producing this compound.
Chemical Reactions Analysis
2-Nitrobenzenesulfonohydrazide undergoes various chemical reactions, including:
Reduction: It generates diimide in polar solvents through the in situ elimination of 2-nitrobenzenesulfinic acid at room temperature and neutral pH.
Common reagents used in these reactions include hydrazine hydrate and 2-nitrobenzenesulfonyl chloride. The major products formed from these reactions are reduced alkenes and deoxygenated compounds.
Scientific Research Applications
2-Nitrobenzenesulfonohydrazide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent for alkenes, providing unique chemoselectivity and mild reaction conditions.
Pharmaceutical Development: The compound’s ability to generate diimide makes it valuable in the synthesis of various pharmaceutical intermediates.
Antimicrobial Activity: Research has shown that derivatives of sulfonohydrazides exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The primary mechanism of action for 2-nitrobenzenesulfonohydrazide involves the generation of diimide in polar solvents. This diimide acts as a reducing agent, targeting alkenes and reducing them without causing isomerization or epimerization . The molecular targets include the double bonds in alkenes, and the pathways involved are primarily reduction reactions facilitated by the mild conditions provided by the compound.
Comparison with Similar Compounds
2-Nitrobenzenesulfonohydrazide can be compared to other sulfonyl hydrazides, such as:
p-Toluenesulfonyl hydrazide: Used in similar reduction reactions but with different selectivity and reaction conditions.
4-Nitrosulfonyl hydrazide: Another sulfonyl hydrazide with distinct antimicrobial properties.
The uniqueness of this compound lies in its ability to generate diimide under mild conditions, offering chemoselectivity and efficiency in reducing alkenes .
Properties
IUPAC Name |
2-nitrobenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-4-2-1-3-5(6)9(10)11/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENBJCMCPIVGMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363535 | |
Record name | 2-nitrobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-99-0 | |
Record name | Benzenesulfonic acid, 2-nitro-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5906-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-nitrobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzene-1-sulfonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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